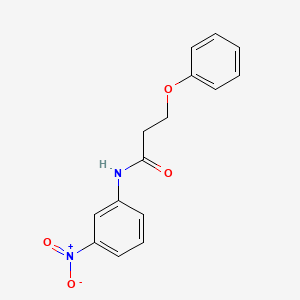
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide, also known as MDMAI or Methamnetamine, is a synthetic compound that belongs to the acrylamide class of research chemicals. It is a relatively new compound that has been gaining popularity among researchers due to its unique properties and potential applications in various fields of scientific research.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide works by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. This results in the activation of various signaling pathways that are involved in mood regulation, cognition, and reward processing.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide has been found to produce a range of biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and increased sociability. However, these effects are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide is its potent binding affinity for various receptors, making it a useful tool for studying their function and potential therapeutic applications. However, its effects on the body are not well understood, and caution must be taken when handling and administering the compound.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide. One potential area of research is the development of new drugs that target the serotonin, dopamine, and norepinephrine transporters. Another area of research is the study of the biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide and its potential applications in the treatment of various disorders such as depression and anxiety.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide is a promising research chemical that has the potential to advance our understanding of various fields of scientific research. Its unique properties and potential applications make it an exciting area of research for scientists and researchers alike. However, caution must be taken when handling and administering the compound, and further research is needed to fully understand its effects on the body.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylaldehyde with 2-chloroaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent binding affinity for various receptors such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This makes it a potential candidate for the development of new drugs that target these receptors.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLSTRLAGMXBCI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)



![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)



![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)
![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)
